7-Ethynyl-1H-indole

Catalog No.
S836165
CAS No.
1057670-22-0
M.F
C10H7N
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethynyl-1H-indole

CAS Number

1057670-22-0

Product Name

7-Ethynyl-1H-indole

IUPAC Name

7-ethynyl-1H-indole

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H

InChI Key

ISZUMLLSBKWXNH-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC2=C1NC=C2

Canonical SMILES

C#CC1=CC=CC2=C1NC=C2

Cancer Treatment

Scientific Field: Medical Oncology

Application Summary: 7-Ethynyl-1H-indole derivatives have been identified as biologically active compounds with potential in treating various cancer types. Their ability to interact with cancer cell biology makes them valuable in therapeutic strategies.

Experimental Methods: The compounds are typically synthesized and then tested in vitro against cancer cell lines. Assays such as MTT or cell viability assays are used to determine their efficacy. The compounds may also undergo in vivo testing in animal models.

Results Summary: Studies have shown that certain derivatives can inhibit the proliferation of cancer cells, induce apoptosis, and even sensitize cancer cells to other treatments. Quantitative data often include IC50 values, which indicate the concentration needed to inhibit cell growth by 50% .

Microbiology

Scientific Field: Microbiology

Application Summary: In microbiology, 7-Ethynyl-1H-indole is used to study bacterial signaling and interactions, particularly in the context of quorum sensing.

Experimental Methods: Microbial cultures are treated with the compound, and changes in gene expression or phenotype are observed. Techniques like PCR and mass spectrometry may be employed to analyze the results.

Results Summary: The compound has been found to influence bacterial behavior, potentially affecting biofilm formation and microbial community dynamics .

Treatment of Human Disorders

Scientific Field: Pharmacology

Application Summary: 7-Ethynyl-1H-indole derivatives show promise in treating a variety of human disorders, including viral infections and inflammatory conditions.

Experimental Methods: Derivatives are tested in cell-based assays or animal models relevant to the disorder . Biochemical assays to assess the impact on specific pathways are common.

Results Summary: Some derivatives have demonstrated significant activity against specific targets, leading to a reduction in disease symptoms or viral replication rates .

Pharmaceuticals

Scientific Field: Pharmaceutical Chemistry

Application Summary: 7-Ethynyl-1H-indole is a key scaffold in the design of new pharmaceuticals due to its versatile biological activity and binding affinity to various receptors.

Experimental Methods: Drug design often involves computational modeling followed by synthesis and biological testing of the new compounds.

Results Summary: The indole core has led to the development of drugs with anti-cancer, anti-viral, and anti-inflammatory properties, among others .

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: This compound is utilized in the synthesis of complex organic molecules, serving as a building block for diverse heterocyclic frameworks.

Experimental Methods: Reactions like cycloadditions are employed, with conditions optimized for yield and selectivity. Characterization involves NMR, IR, and mass spectrometry.

Results Summary: The use of 7-Ethynyl-1H-indole has enabled the efficient synthesis of novel organic compounds, some with significant biological activity .

Neuropharmacology

Scientific Field: Neuropharmacology

Application Summary: 7-Ethynyl-1H-indole derivatives are explored for their neuroprotective and neuroenhancement properties, which could be beneficial in treating neurodegenerative diseases.

Experimental Methods: These compounds are tested in neuronal cell cultures or animal models of neurodegeneration. Electrophysiological recordings and neuroimaging techniques are often used to assess their effects.

Results Summary: Some derivatives have shown promise in protecting neuronal integrity, improving cognitive functions, and reducing symptoms associated with diseases like Alzheimer’s and Parkinson’s .

Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: The environmental impact of 7-Ethynyl-1H-indole and its derivatives is studied, particularly their biodegradability and potential as eco-friendly alternatives to harmful chemicals.

Experimental Methods: Environmental fate studies involve assessing the compound’s stability under various conditions and its breakdown products using chromatography and spectrometry methods.

Results Summary: Research indicates that certain derivatives are more environmentally benign, breaking down into less harmful substances over time .

Material Science

Scientific Field: Material Science

Experimental Methods: Synthesis of polymers or small molecules incorporating the indole structure is followed by characterization of their electronic and optical properties.

Results Summary: Materials developed using these derivatives exhibit unique conductive and luminescent properties, making them suitable for use in OLEDs and other electronic devices .

Agricultural Chemistry

Scientific Field: Agricultural Chemistry

Application Summary: 7-Ethynyl-1H-indole derivatives are investigated for their use as growth promoters or protectants in agriculture, aiming to enhance crop yield and resistance to pests.

Experimental Methods: Field trials and greenhouse studies are conducted to evaluate the efficacy of these compounds on various crops, measuring growth parameters and resistance levels.

Results Summary: Some studies have reported increased crop yields and improved resistance to environmental stressors when treated with specific indole derivatives .

Synthetic Biology

Scientific Field: Synthetic Biology

Application Summary: This field utilizes 7-Ethynyl-1H-indole in the design of synthetic biological systems, such as engineered bacteria that can produce complex molecules.

Experimental Methods: Genetic engineering techniques are used to incorporate biosynthetic pathways into microorganisms, which are then cultured to produce the desired compounds.

Results Summary: Engineered organisms have been successful in producing various biologically active molecules, demonstrating the versatility of indole as a precursor .

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: 7-Ethynyl-1H-indole is used as a standard or reagent in analytical chemistry to develop new methods for detecting and quantifying biological molecules.

Experimental Methods: Methods such as HPLC, mass spectrometry, and fluorescence spectroscopy are developed using indole derivatives as standards for calibration and comparison.

Results Summary: These methods have improved the sensitivity and specificity of analytical techniques, allowing for the detection of trace amounts of target molecules .

7-Ethynyl-1H-indole is a derivative of indole, characterized by the presence of an ethynyl group at the 7-position of the indole ring. This compound has garnered attention in organic chemistry due to its unique structural features and potential applications in pharmaceuticals and material science. The indole moiety itself is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which contributes to its aromaticity and reactivity. The ethynyl group introduces alkyne characteristics, allowing for various chemical transformations.

Typical of alkynes, including:

  • Cycloadditions: These reactions can occur with dienes or other unsaturated compounds, leading to the formation of larger cyclic structures.
  • Coupling Reactions: 7-Ethynyl-1H-indole can undergo cross-coupling reactions such as Sonogashira and Suzuki-Miyaura coupling, which are valuable for synthesizing complex organic molecules.
  • Electrophilic Substitution: The indole structure is prone to electrophilic substitution reactions, particularly at the C-3 position due to its electron-rich nature. This allows for further functionalization of the compound .

7-Ethynyl-1H-indole exhibits notable biological activities, making it a significant compound in medicinal chemistry. Research indicates that derivatives of this compound have:

  • Anticancer Properties: Indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antiviral Effects: Some studies suggest potential efficacy against viral infections.
  • Anti-inflammatory Activity: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The synthesis of 7-Ethynyl-1H-indole can be achieved through various methods:

  • Functionalization of Indole: Starting from indole, the introduction of an ethynyl group can be performed using propargylation reactions, where propargyl bromide is reacted with indole in the presence of a base.
  • Multicomponent Reactions: Recent advances have shown that 7-Ethynyl-1H-indole can be synthesized via one-pot multicomponent reactions involving indoles and other reactants under optimized conditions .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the efficient formation of the ethynyl substituent on the indole framework .

7-Ethynyl-1H-indole serves multiple purposes across various fields:

  • Pharmaceutical Development: Its unique structure makes it a key scaffold for designing new drugs with diverse biological activities.
  • Material Science: The compound is utilized in synthesizing conductive polymers and materials for organic light-emitting diodes (OLEDs) due to its electronic properties .
  • Analytical Chemistry: It acts as a standard or reagent in developing new analytical methods for detecting biological molecules .

Research into the interaction profiles of 7-Ethynyl-1H-indole has revealed its binding affinity to various biological targets. Docking studies indicate that this compound can effectively bind to active sites on proteins involved in critical biological processes, enhancing its potential as a lead compound for drug development . Furthermore, studies assessing its environmental impact highlight its biodegradability and potential as an eco-friendly alternative in chemical applications .

Several compounds share structural similarities with 7-Ethynyl-1H-indole, including:

Compound NameStructural FeaturesUnique Properties
5-Ethynyl-1H-indoleEthynyl group at position 5Exhibits different reactivity patterns
6-Ethynyl-1H-indoleEthynyl group at position 6May show distinct biological activity profiles
2-MethylindoleMethyl group at position 2Known for specific interactions with receptors
3-AcetylindoleAcetyl group at position 3Often used as an intermediate in synthesis

While these compounds share some structural characteristics with 7-Ethynyl-1H-indole, the positioning of substituents significantly influences their chemical reactivity and biological activity. The unique placement of the ethynyl group at position 7 distinguishes it from others, enhancing its utility in targeted applications within medicinal chemistry and materials science .

XLogP3

2.4

Dates

Modify: 2023-08-16

Explore Compound Types